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Compound of Interest

Compound Name: UCCF-853

Cat. No.: B1682683 Get Quote

Note on Cell Line Identification: The cell line "UCCF-853" as specified in the query could not be

definitively identified in publicly available cell line catalogs. Based on the nomenclature, it is

highly probable that this is a typographical error and the intended cell line is COLO 853. The

following protocols and data are based on the COLO 853 human melanoma cell line.

Researchers should always verify the identity of their cell lines, for example through Short

Tandem Repeat (STR) profiling.

Introduction
The COLO 853 cell line is a human malignant melanoma line established from a metastatic

tumor in the right axillary lymph node of a 43-year-old male Caucasian patient. This cell line is

a valuable in vitro model for studying melanoma biology, particularly in the context of BRAF

mutations, and for the development and screening of novel anti-cancer therapeutics.

Audience: This document is intended for researchers, scientists, and drug development

professionals working in the fields of oncology, cell biology, and pharmacology.

Cell Line Characteristics
A summary of the key characteristics of the COLO 853 cell line is provided in the table below.
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Characteristic Description

Organism Homo sapiens (Human)

Tissue of Origin
Metastatic Melanoma (Right Axillary Lymph

Node)

Disease Cutaneous Melanoma

Age of Donor 43 Years

Gender of Donor Male

Ethnicity Caucasian

Growth Properties Adherent

Morphology Epithelial-like

Key Genetic Feature BRAF V600E Mutation

Cell Culture Protocols
Required Materials

Cell Line: COLO 853 cells

Culture Medium: RPMI-1640

Supplements: 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine

Reagents: 0.05% Trypsin-EDTA, Phosphate-Buffered Saline (PBS), pH 7.4

Cryopreservation Medium: Complete culture medium with 5-10% DMSO, or a commercial

cryopreservation solution.

Equipment: Class II biological safety cabinet, 37°C/5% CO₂ incubator, inverted microscope,

centrifuge, water bath, hemocytometer or automated cell counter, sterile serological pipettes,

sterile centrifuge tubes, cell culture flasks/plates, cryovials.

Routine Cell Culture
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Complete Growth Medium Formulation:

RPMI-1640

10% (v/v) Fetal Bovine Serum (heat-inactivated)

2 mM L-Glutamine

Procedure:

Maintain COLO 853 cells in a humidified incubator at 37°C with 5% CO₂.

Monitor cell growth and confluency daily using an inverted microscope.

Change the culture medium every 2-3 days to replenish nutrients and remove metabolic

waste products.

Subculture Protocol
Subculture COLO 853 cells when they reach 70-80% confluency.

Parameter Recommendation

Subculture Ratio 1:2 to 1:4

Seeding Density 3 - 5 x 10⁴ cells/cm²

Trypsin-EDTA 0.05%

Procedure:

Aspirate the spent culture medium from the flask.

Wash the cell monolayer once with sterile PBS to remove any residual serum that may inhibit

trypsin activity.

Add a sufficient volume of 0.05% Trypsin-EDTA to cover the cell monolayer.
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Incubate the flask at 37°C for 2-5 minutes, or until the cells detach. Monitor detachment

under an inverted microscope.

Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

Transfer the cell suspension to a sterile centrifuge tube.

Centrifuge at 150 x g for 5 minutes to pellet the cells.

Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-

warmed complete growth medium.

Determine the viable cell concentration using a hemocytometer or automated cell counter

with trypan blue exclusion.

Seed new culture flasks or plates at the recommended seeding density.

Cryopreservation Protocol
Cryopreserve COLO 853 cells at a low passage number to maintain a consistent stock.

Freezing Medium:

Option 1: 90-95% complete growth medium + 5-10% sterile DMSO.

Option 2: Commercial cryopreservation medium.

Procedure:

Follow steps 1-10 of the subculture protocol.

Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10⁶ viable

cells/mL.

Aliquot 1 mL of the cell suspension into sterile cryovials.
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Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at

-80°C for at least 24 hours to ensure a cooling rate of approximately -1°C per minute.

Transfer the cryovials to the vapor phase of a liquid nitrogen freezer for long-term storage.

Thawing of Cryopreserved Cells
Rapidly thaw the cryovial in a 37°C water bath until a small ice crystal remains.

Decontaminate the outside of the vial with 70% ethanol before opening in a biological safety

cabinet.

Slowly add the thawed cell suspension to a centrifuge tube containing at least 10 mL of pre-

warmed complete growth medium to dilute the DMSO.

Centrifuge at 150 x g for 5 minutes.

Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth

medium.

Transfer the cell suspension to a new culture flask and incubate at 37°C with 5% CO₂.

Change the medium after 24 hours to remove any remaining DMSO and dead cells.

Quantitative Data
Parameter Value

Doubling Time

Approximately 24-38 hours (experimentally

determined for COLO 320, a similar colon

carcinoma cell line; specific data for COLO 853

is not readily available and should be

determined experimentally).

Seeding Density 3 - 5 x 10⁴ cells/cm²

Subculture Ratio 1:2 to 1:4

Cryopreservation Density 1 - 2 x 10⁶ cells/mL
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Experimental Protocols & Applications
COLO 853 cells are a suitable model for various cancer research applications, including:

Drug Screening and Cytotoxicity Assays: To evaluate the efficacy of novel anti-cancer

compounds.

Signaling Pathway Analysis: Particularly for studying the BRAF/MEK/ERK pathway.

Gene Expression Studies: To investigate the molecular mechanisms of melanoma

progression.

Xenograft Models: For in vivo studies of tumor growth and metastasis.

Example Experimental Workflow: Drug Cytotoxicity
Assay
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Caption: Workflow for a typical in vitro drug cytotoxicity assay using COLO 853 cells.

Signaling Pathway
COLO 853 cells harbor the BRAF V600E mutation, which leads to constitutive activation of the

MAPK/ERK signaling pathway. This pathway is a critical driver of cell proliferation and survival
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in melanoma.
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Caption: The constitutively active BRAF V600E mutation in the MAPK/ERK signaling pathway.

To cite this document: BenchChem. [Application Notes and Protocols for COLO 853 Cell
Culture]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682683#uccf-853-experimental-protocol-for-cell-
culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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